molecular formula C20H20Si B11941862 Dibenzyl(phenyl)silane

Dibenzyl(phenyl)silane

Cat. No.: B11941862
M. Wt: 288.5 g/mol
InChI Key: BCYMDAQCCHCCKW-UHFFFAOYSA-N
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Description

Dibenzyl(phenyl)silane: is an organosilicon compound characterized by the presence of two benzyl groups and one phenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing dibenzyl(phenyl)silane involves the reaction of phenylmagnesium bromide with dibenzylchlorosilane in an anhydrous ether solvent. The reaction is typically carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction.

    Hydrosilylation: Another method involves the hydrosilylation of benzyl-substituted alkenes with phenylsilane in the presence of a platinum catalyst. This reaction proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their scalability and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibenzyl(phenyl)silane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride to form silanes with lower oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace one of the benzyl or phenyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products:

    Oxidation: Silanols, siloxanes.

    Reduction: Lower oxidation state silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: Dibenzyl(phenyl)silane is used as a precursor in the synthesis of catalysts for various organic transformations.

    Materials Science: The compound is utilized in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.

Biology and Medicine:

    Drug Delivery: Organosilanes, including this compound, are explored for their potential in drug delivery systems due to their biocompatibility and ability to form stable complexes with various drugs.

    Imaging: The compound is investigated for use in imaging techniques, where its unique chemical properties can enhance the contrast and resolution of imaging agents.

Industry:

    Coatings and Sealants: this compound is used in the formulation of coatings and sealants that require high durability and resistance to environmental factors.

    Adhesives: The compound is a key ingredient in the production of high-performance adhesives with strong bonding capabilities.

Mechanism of Action

Molecular Targets and Pathways: Dibenzyl(phenyl)silane exerts its effects primarily through interactions with silicon-based molecular targets. The silicon atom in the compound can form strong bonds with various organic and inorganic molecules, facilitating a range of chemical reactions. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for the compound’s reactivity and stability.

Comparison with Similar Compounds

    Phenylsilane: Structurally related to dibenzyl(phenyl)silane, phenylsilane has a single phenyl group attached to the silicon atom. It is used in similar applications but lacks the additional benzyl groups that provide unique reactivity.

    Diphenylsilane: This compound has two phenyl groups attached to the silicon atom and is used in various organic synthesis reactions. It shares some properties with this compound but differs in its reactivity and applications.

    Triphenylsilane: With three phenyl groups attached to the silicon atom, triphenylsilane is another related compound. It is often used as a reducing agent in organic synthesis.

Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical properties and reactivity. The combination of these groups allows for a broader range of applications and enhances the compound’s stability and reactivity compared to its simpler counterparts.

Properties

Molecular Formula

C20H20Si

Molecular Weight

288.5 g/mol

IUPAC Name

dibenzyl(phenyl)silane

InChI

InChI=1S/C20H20Si/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2

InChI Key

BCYMDAQCCHCCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[SiH](CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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